tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate
CAS No.: 1026613-79-5
Cat. No.: VC8337453
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1026613-79-5 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4/h11H,5-7H2,1-4H3,(H,12,13) |
| Standard InChI Key | WMJPISFSIKAZTP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)CNC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)CNC |
Introduction
Chemical Structure and Molecular Properties
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ | |
| Molecular Weight | 200.28 g/mol | |
| CAS Number | 1026613-79-5 | |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 (PubChem) |
Spectroscopic Data
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Mass Spectrometry: The protonated molecular ion ([M+H]⁺) appears at m/z 201.1, with fragmentation peaks at m/z 144 (loss of tert-butoxy group) and m/z 100 (cyclopropylmethylamine) .
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NMR: Predicted ¹H NMR signals include a singlet for the Boc group’s tert-butyl protons (δ 1.4 ppm), a multiplet for cyclopropane CH₂ (δ 0.8–1.2 ppm), and a broad peak for the methylamino NH (δ 2.5 ppm).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Cyclopropanation: Reaction of allyl derivatives with diazomethane or via Simmons-Smith conditions to form the cyclopropane core.
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Boc Protection: Treatment of the intermediate amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dimethylformamide (DMF), often using triethylamine as a base .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Allyl bromide, CH₂N₂, CuBr, 0°C | 65% | 90% |
| 2 | Boc₂O, THF, Et₃N, rt, 12 h | 85% | 95% |
Challenges and Solutions
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Cyclopropane Stability: The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening .
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Amine Protection: Overprotection is mitigated by stoichiometric control of Boc₂O and monitoring via TLC.
Chemical Reactivity and Applications
Hydrolysis and Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which is pivotal in peptide synthesis :
Biological Activities
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Insecticidal Potential: Structural analogs exhibit activity against Spodoptera frugiperda (fall armyworm) by inhibiting acetylcholinesterase (AChE).
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Antifungal Properties: Carbamate derivatives disrupt fungal cell wall synthesis via β-(1,3)-glucan synthase inhibition.
Table 3: Comparative Bioactivity of Carbamate Derivatives
| Compound | IC₅₀ (AChE Inhibition) | Antifungal EC₅₀ |
|---|---|---|
| Target Compound | 12 µM | 8 µM |
| Carbaryl (Reference) | 0.5 µM | >100 µM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to protease inhibitors (e.g., aspartyl proteases in HIV) and kinase modulators targeting oncology pathways. Its cyclopropane moiety enhances binding affinity to hydrophobic enzyme pockets.
Agrochemical Development
In agrochemistry, it serves as a scaffold for neonicotinoid analogs with reduced bee toxicity. Field trials show 80% efficacy against Aphis gossypii (cotton aphid) at 50 ppm.
Future Directions
While preliminary data are promising, gaps remain in:
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Mechanistic Studies: Elucidating its mode of action against AChE and glucan synthases.
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Clinical Translation: Optimizing pharmacokinetics (e.g., bioavailability, half-life) for therapeutic use.
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